9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
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Overview
Description
9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused ring systems, including benzodioxole and quinoline moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach is the three-component condensation reaction, where quinolin-5-amine is reacted with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes (or cyclohex-3-ene-1-carbaldehyde) in butan-1-ol. This reaction is regioselective but not stereoselective, resulting in mixtures of cis- and trans-isomeric products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or nitro groups.
Scientific Research Applications
9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-aryl(hetaryl, cyclohexenyl)-10-(1,3-benzodioxol-5-yl)-8-oxo-7,8,9,10,11,12-hexahydro-benzo[b][1,7]phenanthroline-9-carboxylates
- 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-quinoline
Uniqueness
The uniqueness of 9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one lies in its complex fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H15NO7 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C20H15NO7/c1-23-15-2-9(3-16-19(15)28-8-27-16)17-10-4-13-14(26-7-25-13)5-11(10)21-12-6-24-20(22)18(12)17/h2-5,17,21H,6-8H2,1H3 |
InChI Key |
YJNRXXHBRODLRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4=CC5=C(C=C4NC6=C3C(=O)OC6)OCO5 |
Origin of Product |
United States |
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